molecular formula C10H17N3 B13590150 (1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine

(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine

Cat. No.: B13590150
M. Wt: 179.26 g/mol
InChI Key: SIGJQVSDUQGWRO-UHFFFAOYSA-N
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Description

(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine: is a compound that features a cyclopropyl group attached to a methanamine moiety, which is further linked to a pyrazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 1-position.

    Cyclopropylation: The alkylated pyrazole is reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride to form the cyclopropylmethyl derivative.

    Amination: Finally, the cyclopropylmethyl derivative is treated with ammonia or an amine to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (1-((1-Propyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine: Similar structure but with a propyl group instead of an ethyl group.

    (1-((1-Phenyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in (1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

[1-[(1-ethylpyrazol-4-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C10H17N3/c1-2-13-7-9(6-12-13)5-10(8-11)3-4-10/h6-7H,2-5,8,11H2,1H3

InChI Key

SIGJQVSDUQGWRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2(CC2)CN

Origin of Product

United States

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